5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide
Description
5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-propan-2-ylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-6(2)9-4-8(5-16-9)10(15)12-11-14-13-7(3)17-11/h4-6H,1-3H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKHFNQTZXFOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CSC(=C2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isopropyl group: This step usually involves alkylation reactions using isopropyl halides in the presence of a base.
Formation of the thiadiazole ring: This can be done by reacting thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions.
Coupling of the thiophene and thiadiazole rings: This step involves the formation of an amide bond between the carboxylic acid group of the thiophene ring and the amine group of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the sulfur atoms in the thiophene and thiadiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, leading to the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, where electrophilic or nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens, alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Amines, alcohols
Substitution products: Various functionalized thiophene derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be used in the synthesis of conductive polymers and other advanced materials.
Biology
Antimicrobial Activity: The compound may exhibit antimicrobial properties and can be studied for its potential use in developing new antibiotics.
Enzyme Inhibition: It can be investigated for its ability to inhibit specific enzymes, making it a potential lead compound in drug discovery.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
Agriculture: It can be used as a pesticide or herbicide due to its potential biological activity.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of 5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide: Similar structure with a different position of the carboxamide group.
5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-furancarboxamide: Similar structure with a furan ring instead of a thiophene ring.
5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophenecarboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
